N-(4-(N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-3-7-18(8-4-14)23-13-16(11-20(23)25)12-21-28(26,27)19-9-5-17(6-10-19)22-15(2)24/h3-10,16,21H,11-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWXXBUHSAPGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The compound’s synthesis is partitioned into three critical stages:
- Pyrrolidinone Core Formation : Construction of the 5-oxo-1-(p-tolyl)pyrrolidin-3-ylmethylamine intermediate.
- Sulfamoyl-Acetamide Synthesis : Preparation of 4-(sulfamoyl)phenylacetamide.
- Coupling and Final Assembly : Conjugation of the pyrrolidinone-methylamine to the sulfamoyl-acetamide moiety.
Detailed Preparation Methods
Synthesis of 5-Oxo-1-(p-tolyl)pyrrolidin-3-ylmethylamine
Cyclization of γ-Keto Acid Derivatives
The pyrrolidinone ring is synthesized via cyclization of γ-keto esters or acids. A representative route involves:
- Condensation : Reacting ethyl levulinate (γ-keto ester) with p-toluidine in toluene under reflux to form a Schiff base.
- Reductive Cyclization : Treating the Schiff base with sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid to yield 1-(p-tolyl)pyrrolidin-3-ylmethanol.
- Oxidation : Oxidizing the alcohol to a ketone using Jones reagent (CrO3/H2SO4) to form 5-oxo-1-(p-tolyl)pyrrolidin-3-carboxylic acid.
- Amination : Converting the carboxylic acid to the methylamine via Curtius rearrangement or via intermediate azide formation followed by Staudinger reduction.
Key Reaction Conditions :
Preparation of 4-(Sulfamoyl)phenylacetamide
Sulfonylation of 4-Aminophenylacetamide
- Acetylation : Treating 4-aminophenol with acetic anhydride in pyridine to form 4-acetamidophenol.
- Chlorosulfonation : Reacting with chlorosulfonic acid (ClSO3H) at 0–5°C to generate 4-acetamidobenzenesulfonyl chloride.
- Amination : Treating the sulfonyl chloride with aqueous ammonia to yield 4-(sulfamoyl)phenylacetamide.
Optimization Notes :
Coupling of Pyrrolidinone-Methylamine and Sulfamoyl-Acetamide
Sulfamoylation via Nucleophilic Substitution
- Activation : Reacting 4-(sulfamoyl)phenylacetamide with thionyl chloride (SOCl2) to form the sulfamoyl chloride intermediate.
- Amination : Treating the intermediate with 5-oxo-1-(p-tolyl)pyrrolidin-3-ylmethylamine in DCM using triethylamine (TEA) as a base.
Reaction Parameters :
Industrial-Scale Optimization
Solvent and Catalytic Systems
Analytical Characterization
Spectroscopic Data
| Technique | Key Peaks | Source |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.25 (s, 3H, CH3), 2.70–3.10 (m, 4H, pyrrolidinone), 7.20–7.80 (m, 8H, aromatic) | |
| IR (KBr) | 1660 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) | |
| MS (ESI+) | m/z 401.5 [M+H]+ |
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Challenges and Mitigation
Common Side Reactions
Yield Improvement
- Catalytic Additives : Adding 4-dimethylaminopyridine (DMAP) during acylation boosts yields by 15%.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-(N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrrolidine ring can interact with protein binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares core features with other sulfonamide derivatives but differs in substituents and scaffold design. Below is a comparative analysis:
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The target compound’s pyrrolidinone and acetamide groups may enhance solubility compared to purely aromatic sulfonamides (e.g., N-phenylbenzenesulfonamides ).
- Thermal Stability: Thienopyrimidine derivatives exhibit higher melting points (~190–191°C ) compared to the target compound (data unavailable), suggesting greater crystallinity.
Biological Activity
N-(4-(N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide, a complex organic compound, has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine moiety, a sulfamoyl group, and an acetamide functional group, which contribute to its unique biological properties. The molecular formula is C18H19N3O3S, with a molecular weight of 363.42 g/mol. Its structural complexity allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Preliminary studies suggest that it may function as an enzyme inhibitor , potentially affecting pathways involved in cellular signaling and metabolic processes.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in biochemical pathways, leading to altered metabolic states.
- Receptor Modulation : It may interact with various receptors, influencing physiological responses.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Activity | Description | IC50 Value |
|---|---|---|
| Enzyme Inhibition | Inhibits enzymes related to metabolic pathways | TBD |
| Antimicrobial Activity | Exhibits activity against various bacterial strains | TBD |
| Anti-inflammatory Effects | Reduces inflammation markers in vitro | TBD |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of similar pyrrolidine derivatives, revealing significant inhibition against pathogenic bacteria. The results indicated that modifications to the pyrrolidine structure could enhance antibacterial efficacy .
- Enzyme Activity Studies : Research on related compounds demonstrated that structural variations could lead to different enzyme inhibition profiles, suggesting that this compound might also exhibit variable activity based on its unique structure.
Future Research Directions
Further investigations are needed to elucidate the specific molecular targets and pathways affected by this compound. Potential areas for future research include:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure influence its biological activity.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential in disease models.
- Mechanistic Studies : Detailed investigations into the exact mechanisms of action at the molecular level.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
